N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide
Description
N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a 4-(propan-2-yl)phenyl group at position 4 and a furan-2-carboxamide moiety at position 2. The 1,2,5-oxadiazole ring is a pharmacophore known for its metabolic stability and ability to engage in hydrogen bonding, making it prevalent in medicinal chemistry for targeting enzymes or receptors .
Properties
Molecular Formula |
C16H15N3O3 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C16H15N3O3/c1-10(2)11-5-7-12(8-6-11)14-15(19-22-18-14)17-16(20)13-4-3-9-21-13/h3-10H,1-2H3,(H,17,19,20) |
InChI Key |
RZJJZIVIEGYUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Final assembly: The final step involves the formation of the carboxamide linkage, which can be accomplished using standard amide coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Synthetic Routes
The compound is typically synthesized via multi-step protocols involving cyclization and coupling reactions. Key methodologies include:
Hydrazide Cyclization
-
Intermediate formation : Reacting furan-2-carbonyl chloride with hydrazine derivatives forms the hydrazide precursor.
-
Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 120°C) .
Coupling Reactions
-
Amide bond formation : The carboxamide group is introduced via coupling between furan-2-carboxylic acid and 3-amino-4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazole using EDCI/HOBt .
-
Yield enhancement : Catalysts like DMAP improve efficiency (>85% yield).
Oxadiazole Ring
-
Electrophilic substitution : Reacts with halogens (Cl₂, Br₂) at the C-3 position under acidic conditions.
-
Ring-opening : Treatment with strong nucleophiles (e.g., Grignard reagents) cleaves the ring, forming nitrile intermediates .
Furan Carboxamide
-
Hydrolysis : Acidic/basic conditions hydrolyze the amide bond to furan-2-carboxylic acid and amine derivatives .
-
Condensation : Reacts with aldehydes to form Schiff bases, useful for further derivatization .
4-Isopropylphenyl Group
-
Alkylation/arylation : Undergoes Friedel-Crafts reactions to introduce substituents (e.g., NO₂, OCH₃) at the para-position .
Derivatization and Biological Relevance
Structural modifications enhance pharmacological properties. Key findings include:
Mechanistic Insights
-
The oxadiazole moiety acts as a bioisostere for carboxylic acids, improving metabolic stability .
-
The furan ring participates in π-π stacking with enzyme active sites (e.g., COX-2) .
Catalytic Systems and Reaction Optimization
-
Transition-metal catalysis : Cu(I)/Cu(II) systems facilitate Ullmann-type couplings for aryl-amide bond formation .
-
Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates .
Analytical Characterization
-
NMR : Distinct signals for oxadiazole protons (δ 8.2–8.5 ppm) and isopropyl groups (δ 1.2–1.4 ppm) .
-
Mass spectrometry : Molecular ion peak at m/z 367.4 [M+H]⁺ confirms the molecular formula C₁₉H₁₈N₃O₃ .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains. The compound N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide has been evaluated for its antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The presence of the oxadiazole moiety is critical for this activity, as it enhances the interaction with bacterial cell membranes .
1.2 Anticancer Properties
There is emerging evidence suggesting that compounds containing oxadiazole rings may possess anticancer properties. The structural features of this compound allow it to interact with biological targets involved in cancer progression. Preliminary studies have demonstrated that such compounds can induce apoptosis in cancer cell lines, making them potential candidates for further development in cancer therapeutics .
Materials Science
2.1 Photophysical Properties
The incorporation of oxadiazole moieties into polymer matrices has been explored to enhance photophysical properties such as fluorescence and phosphorescence. This compound can be utilized as a fluorescent probe in various applications including biological imaging and sensing technologies. Its ability to emit light upon excitation makes it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
2.2 Polymer Blends
In polymer science, the addition of this compound into polymer blends has been studied to improve mechanical properties and thermal stability. The compound acts as a reinforcing agent that enhances the overall performance of the polymer matrix under stress conditions .
Agricultural Chemistry
3.1 Pesticidal Activity
The potential use of this compound as a pesticide has been investigated due to its bioactive properties. Studies suggest that compounds with oxadiazole structures can exhibit herbicidal and insecticidal activities. This application is particularly relevant in the development of new agrochemicals aimed at sustainable agriculture practices .
Summary Table of Applications
| Application Area | Specific Use Cases | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Inhibition of bacterial growth |
| Anticancer agents | Induction of apoptosis in cancer cells | |
| Materials Science | Fluorescent probes | Enhanced photophysical properties |
| Polymer reinforcement | Improved mechanical and thermal stability | |
| Agricultural Chemistry | Pesticides | Herbicidal and insecticidal activities |
Mechanism of Action
The mechanism of action of N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of inflammation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
TRPA1 Antagonists: HC-030031 and CHEM-5861528
HC-030031 (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(propan-2-yl)phenyl]acetamide) and CHEM-5861528 (butan-2-yl analog) are TRPA1 antagonists with IC50 values of 4–10 μM .
| Parameter | Target Compound | HC-030031 | CHEM-5861528 |
|---|---|---|---|
| Core Structure | 1,2,5-Oxadiazole + furan carboxamide | Purine + acetamide | Purine + butan-2-yl acetamide |
| Substituent | 4-(propan-2-yl)phenyl | 4-(propan-2-yl)phenyl | 4-(butan-2-yl)phenyl |
| Molecular Weight (g/mol) | ~325 (estimated) | 341.35 | 355.38 |
| Key Pharmacological Role | Not reported (structural analog) | TRPA1 inhibition | TRPA1 inhibition |
Key Differences :
- The target compound replaces HC-030031’s purine scaffold with a 1,2,5-oxadiazole-furan carboxamide system, which may reduce off-target interactions (purines often bind adenosine receptors) .
Oxadiazole-Based Acetamides from Screening Libraries
lists compounds like N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide (Mol. Weight: 392.18) and 2-(4-bromophenoxy)-N-(4-{4-[(propan-2-yl)oxy]phenyl}-1,2,5-oxadiazol-3-yl)acetamide.
| Parameter | Target Compound | N-[4-(4-bromophenyl)-oxadiazol-3-yl]acetamide |
|---|---|---|
| Substituents | Furan-2-carboxamide + isopropyl | Bromophenyl + fluorophenoxy acetamide |
| Molecular Weight (g/mol) | ~325 | 392.18 |
| Halogen Presence | No | Bromine + fluorine |
| Potential Bioactivity | Unknown (structural analog) | Likely kinase or protease inhibition |
Key Differences :
- Halogenated analogs (Br, F) increase molecular weight and lipophilicity, which may enhance target binding but raise toxicity risks .
Furan-3-carboxamide Derivatives with Hydrazinyl Groups
describes hydrazinyl derivatives like 2-(2-hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide (97c) and N-(4-methoxyphenyl) analog (97e).
| Parameter | Target Compound | 97c (Hydrazinyl Derivative) |
|---|---|---|
| Functional Groups | Furan-2-carboxamide + oxadiazole | Furan-3-carboxamide + hydrazine |
| Substituent | 4-(propan-2-yl)phenyl | Methyl/phenyl/methoxyphenyl |
| Reactivity | Stable oxadiazole core | Reactive hydrazine moiety |
Biological Activity
N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Characteristics
This compound features several key structural components:
- Oxadiazole Ring : A five-membered heterocyclic ring that contributes to the compound's biological activity by facilitating interactions with various biological targets.
- Benzamide Moiety : Enhances solubility and bioavailability, which are critical for pharmacological efficacy.
- Propan-2-yl Group : This substituent may influence the compound's lipophilicity and interaction with cellular membranes.
The molecular formula is with a molecular weight of approximately 287.36 g/mol .
Anticancer Properties
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer activities. For instance:
- In vitro Studies : this compound has shown promising results against various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer cells .
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs), which play a role in tumor growth regulation .
| Cell Line | IC50 Value (µM) |
|---|---|
| HT-29 | 9.27 |
| MEXF 462 | 8.50 |
| OVXF 899 | 2.76 |
Anti-inflammatory Effects
The structural components of this compound suggest potential anti-inflammatory properties:
- Inhibition of COX Enzymes : Similar compounds have been shown to inhibit cyclooxygenases (COX), which are critical mediators in inflammatory pathways .
Antimicrobial Activity
The oxadiazole ring is known for its broad-spectrum antimicrobial properties:
- Bacterial and Fungal Inhibition : Compounds containing oxadiazole have demonstrated efficacy against various pathogens, indicating that this compound may also possess antimicrobial properties .
Case Studies and Research Findings
Several studies have investigated the biological activity of oxadiazole derivatives:
- Synthesis and Evaluation : A study synthesized multiple derivatives of oxadiazole and evaluated their anticancer activities against a panel of human tumor cell lines. The findings indicated that modifications in the oxadiazole structure could enhance potency significantly .
- Structure–Activity Relationship (SAR) : Research has established that specific substitutions on the oxadiazole ring can lead to improved biological activity. For example, introducing electronegative groups at certain positions resulted in increased antiproliferative effects .
Q & A
Q. What synthetic strategies are recommended for constructing the 1,2,5-oxadiazole core in this compound?
The 1,2,5-oxadiazole (furazan) ring can be synthesized via cyclization of amidoximes or nitrile oxides. For example, a two-step approach involving (i) condensation of a substituted phenylhydroxylamine with a nitrile precursor, followed by (ii) oxidative cyclization using reagents like NaNO₂/HCl or chloramine-T, is commonly employed . Evidence from analogous compounds suggests that microwave-assisted synthesis may improve reaction efficiency and yield .
Q. How can the purity and identity of this compound be validated post-synthesis?
A combination of analytical techniques is critical:
- 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., furan C3 vs. C2 protons show distinct shifts at δ 7.2–7.8 and δ 6.3–6.8, respectively) .
- HRMS : For exact mass verification (e.g., deviations < 2 ppm ensure molecular formula accuracy) .
- HPLC-UV/ELSD : To detect impurities (<1% threshold recommended for biological assays) .
Q. What solvent systems are optimal for recrystallization?
Mixed polar/non-polar solvents (e.g., ethyl acetate/hexane or DCM/petroleum ether) are effective for recrystallizing similar oxadiazole-furan hybrids. Evidence shows that slow evaporation at 4°C yields single crystals suitable for X-ray diffraction, as demonstrated for N-phenyl-1,3,4-oxadiazole derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Core modifications : Replace the isopropylphenyl group with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OCH₃) substituents to assess electronic effects on target binding .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the carboxamide group) .
- In vitro assays : Pair SAR with enzymatic inhibition or cell-based assays (e.g., IC₅₀ determination against kinases or receptors) .
Q. How should contradictory data in biological activity assays be resolved?
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm potency trends .
- Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to rule out nonspecific interactions .
- Metabolic stability checks : Assess compound integrity post-incubation with liver microsomes to exclude artifactive degradation .
Q. What advanced spectroscopic methods can resolve ambiguities in regiochemistry?
- NOESY/ROESY NMR : To confirm spatial proximity of substituents (e.g., furan C3 carboxamide vs. oxadiazole C4 phenyl groups) .
- X-ray crystallography : Definitive proof of regiochemistry, as shown for N-phenyl-1,3,4-oxadiazole derivatives with R-factor < 0.05 .
- DFT calculations : Compare theoretical vs. experimental IR/UV spectra to validate substituent orientation .
Methodological Considerations
Q. How to optimize reaction yields for large-scale synthesis?
- Catalyst screening : Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
- Solvent optimization : DMF or THF for polar intermediates; toluene for high-temperature cyclizations .
- Workflow automation : Use flow chemistry for reproducibility in multi-step syntheses .
Q. What strategies mitigate hydrolysis of the carboxamide group during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
